1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)-
Overview
Description
1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- is a complex organic compound with the molecular formula C18H11NO3. This compound is known for its unique structure, which includes both an indenone and a quinoline moiety. It has a predicted boiling point of 560.3°C and a density of 1.512 g/cm³
Preparation Methods
The synthesis of 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of lithiated N-phenylnaphthalene-1-carboxamide with DMF, followed by quenching with methanol . Industrial production methods may involve similar organic synthesis techniques, optimized for large-scale production.
Chemical Reactions Analysis
1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using common reagents such as halogens and acids.
Common reagents used in these reactions include organolithium compounds, DMF, methanol, and various acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds include:
3-Hydroxy-2-(3-hydroxy-2-quinolinyl)-1H-inden-1-one: Shares a similar structure but with different substitution patterns.
2,3-Dihydro-1H-inden-1-one: Lacks the quinoline moiety, resulting in different chemical properties and applications.
Properties
IUPAC Name |
3-hydroxy-2-quinolin-2-ylinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBPQYQLMJZJPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208544, DTXSID90972060 | |
Record name | Quinolinium, 1,3-dihydro-1,3-dioxo-2H-inden-2-ylide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2-(quinolin-2-yl)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5662-02-2, 59804-80-7, 5662-03-3 | |
Record name | 3-Hydroxy-2-(2-quinolinyl)-1H-inden-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005662022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolinium, 1,3-dihydro-1,3-dioxo-2H-inden-2-ylide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059804807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC367957 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinophthalone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinolinium, 1,3-dihydro-1,3-dioxo-2H-inden-2-ylide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2-(quinolin-2-yl)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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